molecular formula C4H11Br2N2O2P B133178 N,N'-Bis(2-bromoethyl)phosphorodiamidic acid CAS No. 141025-16-3

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

Cat. No.: B133178
CAS No.: 141025-16-3
M. Wt: 309.92 g/mol
InChI Key: FUNYDODCWWGJJA-UHFFFAOYSA-N
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Description

Dibromo isophoramide mustard is a potent DNA alkylating agent. It is a nitromidazole-linked prodrug that becomes active under hypoxic conditions, making it particularly useful in targeting tumor cells with low oxygen levels . This compound is known for its cytotoxic properties and is used in various medical and scientific research applications.

Preparation Methods

The synthesis of dibromo isophoramide mustard involves several steps. One common method includes the reaction of isophoramide with bromine in the presence of a suitable solvent. The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained . Industrial production methods often involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound.

Chemical Reactions Analysis

Dibromo isophoramide mustard undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Halogen exchange reactions are common, where bromine atoms can be replaced by other halogens or functional groups. Common reagents and conditions for these reactions include the use of solvents like acetonitrile and catalysts such as palladium on carbon.

Scientific Research Applications

Dibromo isophoramide mustard has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dibromo isophoramide mustard involves its activation under hypoxic conditions. Once activated, it forms DNA cross-links, leading to the disruption of DNA replication and transcription. This results in cell death, particularly in rapidly dividing tumor cells. The molecular targets include DNA and various proteins involved in the cell cycle .

Comparison with Similar Compounds

Dibromo isophoramide mustard is unique due to its hypoxia-activated mechanism. Similar compounds include:

Properties

IUPAC Name

bis(2-bromoethylamino)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11Br2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNYDODCWWGJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)NP(=O)(NCCBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Br2N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161525
Record name N,N'-Bis(2-bromoethyl)phosphorodiamidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141025-16-3
Record name Dibromo isophoramide mustard
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141025163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis(2-bromoethyl)phosphorodiamidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-BIS(2-BROMOETHYL)PHOSPHORODIAMIDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS36DA0M3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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